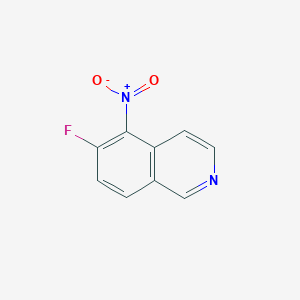

6-Fluoro-5-nitroisoquinoline

Vue d'ensemble

Description

6-Fluoro-5-nitroisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C9H5FN2O2 and a molecular weight of 192.15 g/mol . This compound is part of a broader class of fluorinated isoquinolines, which are known for their unique biological activities and light-emitting properties . Fluorinated isoquinolines have garnered significant attention due to their applications in pharmaceuticals and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-nitroisoquinoline can be achieved through several methodologies. One common approach involves the direct introduction of a fluorine atom onto the isoquinoline ring . This can be done using electrophilic fluorination reagents under controlled conditions. Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Additionally, simultaneous installation of an isoquinoline framework and a fluorine substituent can be achieved through various cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro-5-nitroisoquinoline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 6-fluoro-5-aminoisoquinoline.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: 6-Fluoro-5-aminoisoquinoline.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Fluoro-5-nitroisoquinoline has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-Fluoro-5-nitroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, often leading to increased binding affinity and specificity . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluoroisoquinoline: Lacks the nitro group but shares the fluorine substitution on the isoquinoline ring.

7-Fluoroisoquinoline: Fluorine atom is positioned differently on the isoquinoline ring.

6-Fluoro-5-aminoisoquinoline: Reduction product of 6-Fluoro-5-nitroisoquinoline.

Uniqueness

This compound is unique due to the presence of both fluorine and nitro groups on the isoquinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other fluorinated isoquinolines .

Activité Biologique

Overview

6-Fluoro-5-nitroisoquinoline is a fluorinated isoquinoline derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is , and it has a molecular weight of 192.15 g/mol. The compound's unique structure, featuring both fluorine and nitro groups, endows it with distinct chemical reactivity and potential therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, enhancing binding affinity and specificity due to the presence of the fluorine atom. This interaction can lead to alterations in cellular pathways, making it a candidate for further exploration in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The nitro group plays a crucial role in its mechanism, potentially leading to the generation of reactive nitrogen species that can disrupt microbial cellular processes.

Anticancer Potential

Studies have highlighted the anticancer properties of this compound. It has been evaluated for its efficacy against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The compound's ability to induce apoptosis in cancer cells has been linked to its structural attributes and reactivity .

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against human lung (A-549) and colon (HCT-116) cancer cell lines. The compound was found to inhibit cell proliferation effectively, with IC50 values indicating potent activity .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may interfere with DNA replication and repair processes, contributing to its anticancer effects. This was supported by assays measuring the compound's impact on key enzymes involved in these pathways .

- Comparative Studies : A comparative analysis with other isoquinoline derivatives showed that the presence of both fluorine and nitro groups significantly enhances biological activity compared to similar compounds lacking these functional groups .

Data Tables

Propriétés

IUPAC Name |

6-fluoro-5-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEFZZDPYSVNLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.